molecular formula C22H22O10 B12423200 Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide

Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide

Cat. No.: B12423200
M. Wt: 450.4 g/mol
InChI Key: JIRHDNWUYGDKRM-DTUOSVJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide is a labelled glucuronide conjugate of the phthalate ester metabolite Monomethyl Phthalate. This compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide typically involves the conjugation of Monomethyl Phthalate with a glucuronide moiety. The reaction conditions often require the use of protective groups to ensure the selective reaction of functional groups. For instance, benzyl groups are commonly used as protective groups for hydroxyl functionalities .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include multiple purification steps such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide involves its metabolism and conjugation in the liver. The compound is metabolized by enzymes such as UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to the phthalate metabolite. This process enhances the solubility and excretion of the compound from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide is unique due to its stable isotope labelling, which allows for precise tracking in metabolic studies. The presence of the glucuronide moiety also enhances its solubility and excretion, making it a valuable tool in pharmacokinetic and toxicological research .

Properties

Molecular Formula

C22H22O10

Molecular Weight

450.4 g/mol

IUPAC Name

1-O-methyl 2-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C22H22O10/c1-29-19(26)13-9-5-6-10-14(13)20(27)32-22-17(25)15(23)16(24)18(31-22)21(28)30-11-12-7-3-2-4-8-12/h2-10,15-18,22-25H,11H2,1H3/t15-,16-,17+,18-,22-/m0/s1/i5D,6D,9D,10D

InChI Key

JIRHDNWUYGDKRM-DTUOSVJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC3=CC=CC=C3)O)O)O)[2H])[2H]

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)OCC3=CC=CC=C3)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.